![molecular formula C24H21N3O4 B2695631 2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide CAS No. 851207-68-6](/img/structure/B2695631.png)
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a benzimidazole core structure, which is a type of heterocyclic aromatic organic compound. This core structure is often found in various pharmaceuticals and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound seems to include a benzimidazole ring, a phenyl group, and an acetamide group, along with various other functional groups. The presence of these groups could influence the compound’s reactivity and interactions .Scientific Research Applications
Vasorelaxant Potential
Studies have indicated the relaxant activity of benzimidazole derivatives, particularly focusing on their effects on isolated rat aortic rings. Estrada-Soto et al. (2006) highlighted that certain 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could be leveraged in developing treatments against hypertensive diseases (Estrada-Soto et al., 2006).
Antimicrobial and Antiprotozoal Activities
Benzimidazole compounds have been tested for their antimicrobial and antiprotozoal activities. For instance, novel benzothiazole-substituted β-lactam hybrids were synthesized and showed moderate activities against both Gram-positive and Gram-negative bacterial strains, in addition to antimalarial properties (Alborz et al., 2018). Moreover, Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives with significant activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showcasing their potential in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Anti-inflammatory and Gastroprotective Effects
The anti-inflammatory activity of benzimidazole derivatives has been explored with promising results. Bhor and Sable (2022) synthesized and tested various benzimidazole compounds for their anti-inflammatory effects, finding several potent compounds through the rat-paw edema method (Bhor & Sable, 2022). Additionally, the gastroprotective effects of β3 adrenoceptor agonists, including benzimidazole derivatives, were demonstrated in studies by Sevak et al. (2002), indicating their potential in treating gastric ulcers and related conditions (Sevak et al., 2002).
Anticancer and Antioxidant Activities
Research into the anticancer properties of benzimidazole derivatives has revealed their potential in targeting various cancer cells. El-Shekeil et al. (2012) synthesized new benzimidazole compounds and assessed their in vitro anticancer potential against HeLa and PC3 cells, with some compounds showing moderate cytotoxic effects (El-Shekeil et al., 2012). Saini et al. (2016) also evaluated the antioxidant activity of 2-methyl benzimidazole, underscoring its significance in medicinal chemistry due to its pharmacophoric group (Saini et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-22-13-17(15-28)11-12-21(22)31-16-23-26-19-9-5-6-10-20(19)27(23)14-24(29)25-18-7-3-2-4-8-18/h2-13,15H,14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPTRGOJUEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

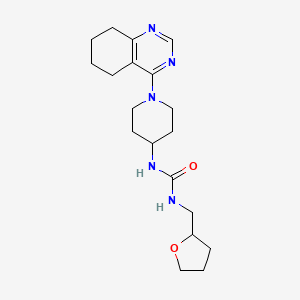

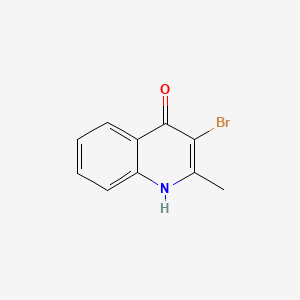
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)
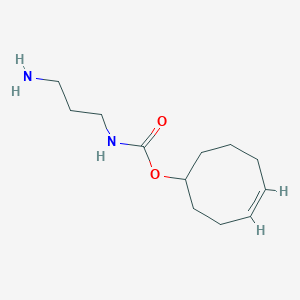
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)
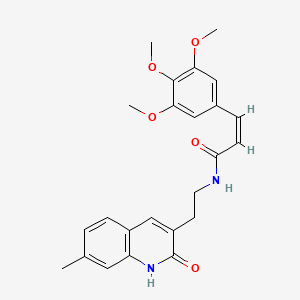
methanone](/img/structure/B2695561.png)
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
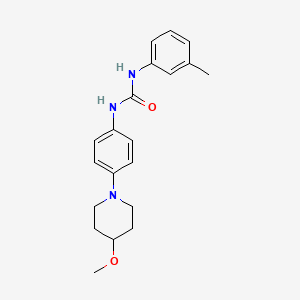
![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)
